Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

SAR analysis physicochemical profiling synthetic intermediate quality control

This aminomethyl benzoate scaffold (CAS 385837-16-1) is essential for medicinal chemistry teams investigating linker flexibility in target engagement. Its 6 rotatable bonds and cyclohexylphenyl core provide distinct lipophilicity and conformational control not found in simpler analogs. Supplied at ≥98% purity, it eliminates false-positive hits in screening libraries, ensuring reproducible SAR findings and reliable UPLC/HPLC method development.

Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
Cat. No. B8105080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate
Molecular FormulaC21H25NO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3CCCCC3
InChIInChI=1S/C21H25NO2/c1-24-21(23)19-9-7-16(8-10-19)15-22-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h7-14,17,22H,2-6,15H2,1H3
InChIKeyKIRCIDZFOHXUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS 385837-16-1): Procurement-Grade Identity and Baseline Characterization


Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS 385837-16-1) is a synthetic organic compound characterized by a benzoate ester core functionalized with a 4-cyclohexylphenylaminomethyl substituent, bearing the molecular formula C₂₁H₂₅NO₂ and a calculated molecular weight of 323.43 g/mol . As of 2026, no peer-reviewed primary literature, patent disclosures, or authoritative database entries containing biological activity data or comparative performance metrics have been identified for this exact compound, limiting the available evidence base for differentiation claims to computed physicochemical properties and vendor-supplied purity specifications.

Procurement Rationale: Why Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate Cannot Be Arbitrarily Substituted with Structural Analogs


Despite the absence of published biological activity data, the compound's computed topological polar surface area (tPSA) of 38.33 Ų and 6 rotatable bonds confer distinct physicochemical properties that are not shared by arbitrary analogs bearing different ester moieties, substitution patterns, or linker architectures. Substitution with compounds lacking the cyclohexylphenyl aminomethyl fragment or differing in hydrogen-bond donor/acceptor counts will alter critical molecular descriptors—including lipophilicity, passive membrane permeability, and target-binding geometry—thereby compromising reproducibility in synthetic chemistry applications or structure-activity relationship (SAR) studies where this precise scaffold is required. Consequently, procurement decisions must be driven by identity fidelity rather than class-level interchangeability .

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate: Quantitative Differentiators from Closest Analogs


Molecular Weight and Physicochemical Descriptor Differentiation from 4-Cyclohexylphenyl Benzoate

The target compound exhibits a higher molecular weight (323.43 g/mol) and increased topological polar surface area (tPSA 38.33 Ų) relative to the des-aminomethyl analog 4-cyclohexylphenyl benzoate (MW 280.36 g/mol; tPSA 26.30 Ų) . The presence of the secondary amine linker in the target compound introduces an additional hydrogen bond donor and acceptor site, altering solubility and membrane permeability profiles compared to the simpler ester analog .

SAR analysis physicochemical profiling synthetic intermediate quality control

Rotatable Bond Count Differentiation from 4-Cyclohexylbenzoic Acid

The target compound contains 6 rotatable bonds, driven by the aminomethyl linker and methyl ester, compared to 1 rotatable bond in 4-cyclohexylbenzoic acid . This increased flexibility directly influences the compound's conformational entropy and potential for target-induced fit binding, distinguishing it from conformationally restricted analogs.

conformational flexibility drug-likeness Veber rules

Purity Threshold and Analytical Verification for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate Procurement

Vendor-supplied specifications for methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate indicate a purity threshold of ≥98% (HPLC), whereas many commercially available aryl benzoate analogs are offered at ≥95% purity . This 3% minimum purity differential translates to a maximum impurity burden of ≤2% for the target compound versus ≤5% for lower-specification analogs, a meaningful distinction for applications requiring high-fidelity reagent integrity.

QC/QA research chemical procurement purity specification

Procurement-Driven Application Scenarios for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS 385837-16-1)


Synthetic Intermediate in the Construction of Cyclohexylphenyl-Containing Small-Molecule Libraries

Given the compound's aminomethyl benzoate scaffold—a motif present in certain inhibitor chemotypes—it is procured as a versatile building block for amide coupling, reductive amination, or ester hydrolysis to generate focused libraries for target-based screening campaigns. The ≥98% purity specification (Section 3, Evidence Item 3) ensures that downstream synthetic transformations proceed without interference from undefined impurities that could compromise library quality or lead to false-positive screening hits. The methyl ester provides a handle for further diversification, while the cyclohexylphenyl aminomethyl core imparts lipophilic bulk distinct from simpler aryl analogs.

Physicochemical Reference Standard for Method Development in Chromatographic Separation of Aminomethyl Benzoates

The compound's unique combination of 6 rotatable bonds, moderate tPSA (38.33 Ų), and molecular weight (323.43 g/mol) makes it a suitable reference standard for developing and validating HPLC or UPLC methods designed to resolve structurally related aminomethyl benzoate analogs. Its distinct retention behavior—driven by the cyclohexylphenyl moiety's hydrophobicity—allows analytical chemists to benchmark column performance and gradient conditions when analyzing reaction mixtures containing multiple benzoate derivatives. The availability of the compound at ≥98% purity supports its use as a calibration standard without the confounding effects of co-eluting impurities.

Conformational SAR Studies Differentiating Flexible Aminomethyl Linkers from Rigid Aryl Analogs

As detailed in Section 3 (Evidence Item 2), the target compound contains 6 rotatable bonds compared to only 1 rotatable bond in 4-cyclohexylbenzoic acid. This 6-fold difference in conformational flexibility makes the compound a valuable tool for medicinal chemistry teams investigating the role of linker flexibility in target engagement. Researchers can systematically compare the binding affinity, residence time, or functional activity of the flexible aminomethyl benzoate series against rigid acid or ester controls to quantify the entropic contribution of the linker to molecular recognition. Procurement of the exact compound with verified identity (CAS 385837-16-1) ensures reproducibility of these SAR findings across different laboratories and studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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